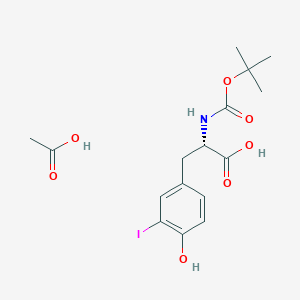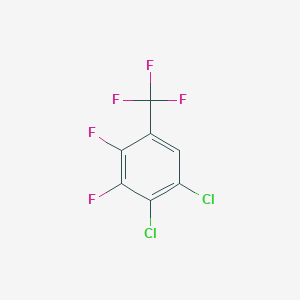![molecular formula C7H4Cl2F2S B6313540 4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97% CAS No. 1301739-89-8](/img/structure/B6313540.png)
4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Chlorodifluoromethyl)thio]-chlorobenzene, referred to as 4-CDFCB, is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 149.7°C and a melting point of -70°C. 4-CDFCB is used as a reagent in organic synthesis and as a catalyst in various reactions, and is also used in the preparation of a variety of compounds.
Aplicaciones Científicas De Investigación
4-CDFCB is used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the preparation of a variety of compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. In addition, it is used in the synthesis of polymers and other materials, and in the synthesis of a variety of other compounds.
Mecanismo De Acción
The mechanism of action of 4-CDFCB is not fully understood. It is believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. It is also believed to act as a catalyst in various reactions, and to play a role in the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CDFCB are not fully understood. It is believed to have some toxic effects, and is classified as a hazardous substance by the United States Environmental Protection Agency. However, it is not believed to be carcinogenic, mutagenic, or teratogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-CDFCB in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its relatively low toxicity. Its low toxicity makes it a safe reagent to use in laboratory experiments. However, it is a hazardous substance and should be handled with care. It is also flammable, and should be stored in a cool, dry place, away from sources of ignition.
Direcciones Futuras
There are a variety of potential future directions for research involving 4-CDFCB. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research could be conducted into its use in the synthesis of polymers and other materials, its use as a catalyst in various reactions, and its potential uses in the preparation of a variety of compounds.
Métodos De Síntesis
4-CDFCB can be synthesized by the reaction of chlorodifluoromethylthiobenzene and chlorine gas. The reaction is carried out in an inert atmosphere such as nitrogen or argon, at a temperature of 0-20°C, and the reaction time is typically 2-3 hours. The reaction is typically carried out in a solvent such as toluene, dichloromethane, or acetonitrile.
Propiedades
IUPAC Name |
1-chloro-4-[chloro(difluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSZFCAXOVHBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)
![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)




